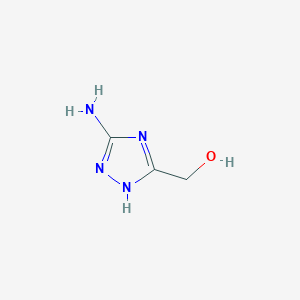

(5-amino-1H-1,2,4-triazol-3-yl)methanol

Descripción

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of modern science, with nitrogen-containing heterocycles being particularly prominent due to their presence in a vast number of biologically active compounds and functional materials. The 1,2,4-triazole (B32235) ring system is a prime example of a privileged scaffold in this field.

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms. This structural motif is found in a multitude of compounds with diverse applications, ranging from medicinal chemistry to materials science. The triazole ring is known for its aromaticity and stability, and its nitrogen atoms can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. researchgate.net

In the realm of medicinal chemistry, the 1,2,4-triazole nucleus is a component of numerous drugs with a wide range of pharmacological activities. ijprajournal.com This includes antifungal agents like fluconazole (B54011) and itraconazole, antiviral drugs such as ribavirin, and anticancer therapies. frontiersin.org The versatility of the triazole scaffold allows for the synthesis of large libraries of compounds for drug discovery. eurekaselect.com

The following table highlights some of the key biological activities associated with 1,2,4-triazole derivatives:

| Biological Activity | Examples of Derivatives |

| Antifungal | Fluconazole, Itraconazole, Voriconazole frontiersin.org |

| Antibacterial | Cefatrizine rsc.org |

| Antiviral | Ribavirin frontiersin.org |

| Anticancer | Anastrozole, Letrozole (B1683767) |

| Anti-inflammatory | Various substituted triazoles |

| Anticonvulsant | Rufinamide |

The presence of amino and hydroxymethyl substituents on the 1,2,4-triazole ring, as seen in (5-amino-1H-1,2,4-triazol-3-yl)methanol, further enhances its utility as a chemical building block.

The amino group is a key functional group that can act as a hydrogen bond donor and a nucleophile. In the context of 1,2,4-triazoles, the amino group can be crucial for binding to biological targets and can also serve as a handle for further chemical modifications, allowing for the synthesis of more complex molecules. nih.gov For instance, 3-amino-1,2,4-triazole derivatives are known to be important building blocks for the construction of bioactive triazole-fused heterocycles. rsc.org The synthesis of 5-substituted 3-amino-1,2,4-triazoles can be achieved through the direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate. mdpi.com

The hydroxymethyl group (-CH₂OH) introduces a primary alcohol functionality to the molecule. This group can also participate in hydrogen bonding and provides a reactive site for various chemical transformations, such as oxidation to an aldehyde or carboxylic acid, or esterification. This versatility allows for the incorporation of the triazole scaffold into a wider range of molecular architectures.

Scope and Relevance in Contemporary Chemical Science

The combination of the stable 1,2,4-triazole ring with the reactive amino and hydroxymethyl groups makes this compound a molecule with considerable potential in several areas of contemporary chemical science.

One significant area of application for amino-substituted triazoles is in the development of energetic materials . The high nitrogen content of the triazole ring contributes to a high heat of formation, a desirable characteristic for such materials. The amino group can further enhance the energetic properties and stability of these compounds.

In medicinal chemistry , this compound represents a versatile starting material. The amino and hydroxymethyl groups provide anchor points for the attachment of various pharmacophores, enabling the synthesis of novel drug candidates. The general biological activity of 1,2,4-triazoles suggests that derivatives of this compound could be explored for a variety of therapeutic applications. nih.gov

Furthermore, in the field of materials science , the functional groups on this molecule allow for its incorporation into polymers and coordination complexes. For example, 3-amino-1,2,4-triazole-5-thiol has been used in the electropolymerization to form films with potential applications as semiconductors. mdpi.com This suggests that this compound could be a valuable monomer for the synthesis of novel functional polymers.

While specific, in-depth research focused solely on this compound is limited in readily accessible literature, the well-established importance of its constituent chemical motifs underscores its potential as a valuable and versatile building block in the ongoing quest for new molecules with useful properties.

Structure

3D Structure

Propiedades

IUPAC Name |

(3-amino-1H-1,2,4-triazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWSMVWRGAFPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NN1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950001 | |

| Record name | (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63870-39-3, 27277-03-8 | |

| Record name | Acetic acid, 2-hydroxy-, compd. with 5-amino-1H-1,2,4-triazole-3-methanol (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063870393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27277-03-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-amino-1H-1,2,4-triazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 5 Amino 1h 1,2,4 Triazol 3 Yl Methanol and Its Derivatives

Direct Synthesis of (5-amino-1H-1,2,4-triazol-3-yl)methanol

Direct synthesis routes offer an efficient means of constructing the this compound molecule from acyclic precursors in a single cyclization step.

A primary method for the direct synthesis of this compound involves the cyclization reaction between aminoguanidine (B1677879) bicarbonate and glycolic acid. ijisrt.com This reaction serves as a foundational step for producing various 1,2,4-triazole (B32235) derivatives. ijisrt.com The process is a condensation reaction where the aminoguanidine provides the N-N-C-N backbone and the amino group, while glycolic acid provides the remaining carbon atoms, including the hydroxymethyl group, to form the heterocyclic ring. This approach is noted as a precursor step in the synthesis of more complex molecules, such as 5,7-dimethyl- ijisrt.comrsc.orgnih.govtriazolo[1,5-a]pyrimidin-2-yl)methanol. ijisrt.com

The general mechanism for the synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine and carboxylic acids is understood to be an acid-catalyzed and reversible process. The formation of guanyl hydrazide intermediates is a critical stage, and the success of the reaction is highly dependent on the chosen conditions. mdpi.com

Synthesis of Analogs and Functionalized Derivatives

The functionalization of the 3-amino-1,2,4-triazole scaffold is a key strategy for developing a wide array of analogs. These methods often start from precursors that are either built up to the triazole ring or are based on an existing triazole structure that is subsequently modified.

While direct synthesis is common, derivatization from existing triazole rings is another valid approach. Methodologies for the synthesis of substituted 1,2,4-triazoles often involve the cyclization of intermediate compounds like 1,4-substituted thiosemicarbazides, which can be formed from carboxylic acid hydrazides and isothiocyanates. researchgate.net Further functionalization can be achieved through various reactions. For instance, N-acyl derivatives can be prepared by the addition of acyl chlorides to an azomethine group on a Schiff base derived from an amino-triazole. chemmethod.com Such multi-step protocols allow for the introduction of diverse functional groups onto the core triazole structure. chemmethod.com

A significant class of derivatives, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, has been synthesized through two distinct, complementary microwave-assisted pathways. rsc.orgfrontiersin.org Both methods utilize succinic anhydride (B1165640) and aminoguanidine hydrochloride as the foundational reagents. rsc.orgfrontiersin.org

Pathway A is effective for reactions with more nucleophilic aliphatic amines (primary and secondary). It begins with the preparation of N-guanidinosuccinimide from succinic anhydride. rsc.orgnih.gov This intermediate then reacts with an aliphatic amine in a one-pot fashion under microwave irradiation. The reaction proceeds via a nucleophilic opening of the succinimide (B58015) ring, followed by cyclocondensation to form the final 1,2,4-triazole propanamide derivative. rsc.orgnih.gov

Pathway B is employed for less nucleophilic aromatic amines, for which Pathway A is ineffective. rsc.org In this approach, N-arylsuccinimides are first prepared and then subsequently reacted with aminoguanidine hydrochloride under microwave irradiation to yield the desired N-aryl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. rsc.orgnih.gov

The choice of solvent and temperature is critical for optimizing the yield. For example, the synthesis of N-morpholino-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamide was optimized to be performed in acetonitrile (B52724) at 170°C for 25 minutes. nih.gov

Table 1: Reaction Conditions for Synthesis of N-Aryl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (Pathway B)

| Amine | Temperature (°C) | Time (min) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | 170 | 50 | EtOH | 78 | nih.gov |

| 4-Fluoroaniline | 170 | 50 | EtOH | 81 | nih.gov |

| 4-Chloroaniline | 170 | 50 | EtOH | 85 | nih.gov |

| 4-Bromoaniline | 170 | 50 | EtOH | 82 | nih.gov |

| 4-Methylaniline | 170 | 50 | EtOH | 75 | nih.gov |

Aminoazolecarboxylic acids represent another important class of derivatives. 5-Amino-1,2,4-triazol-3-ylacetic acid, a homolog of 5-amino-1,2,4-triazole-3-carboxylic acid, can be synthesized from the reaction of aminoguanidine hydrocarbonate with malonic acid in an aqueous solution. chemmethod.com The process involves dissolving aminoguanidine hydrocarbonate in an aqueous solution of malonic acid to form aminoguanidine malonate. chemmethod.com Upon heating, this salt converts to malonic acid guanylhydrazide, which is then cyclized to the target product by heating with an alkali, followed by acidification. chemmethod.com The reaction conditions, such as reactant concentrations and temperature, significantly influence the yield. chemmethod.com

During the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid from aminoguanidine and malonic acid, a notable co-product, bis(5-amino-1,2,4-triazol-3-yl)methane, can be formed due to comparable reactivity. chemmethod.com The formation of this bis-triazole compound can be favored by adjusting the reaction conditions. Specifically, an increased molar ratio of aminoguanidine to malonic acid (e.g., 2:1) can direct the synthesis towards producing bis(5-amino-1,2,4-triazol-3-yl)methane as the primary product. chemmethod.com This compound is recognized for its V-shaped molecular structure. chemmethod.com

Synthesis of Schiff Bases from Triazole Amines

The synthesis of Schiff bases from 1,2,4-triazole amines is a fundamental method for elaborating the core structure, enabling the creation of a wide array of derivatives. The primary reaction involves the condensation of the amino group on the triazole ring with an aldehyde or ketone. mwjscience.com This reaction forms an azomethine or imine group (-C=N-), which is characteristic of a Schiff base. mwjscience.comnih.gov

Methodologies for synthesizing these compounds from 3-amino-1,2,4-triazole precursors, which are analogous to this compound, typically involve reacting the aminotriazole with a variety of aromatic aldehydes. nih.gov Common procedures include both conventional heating and sonochemical methods.

In a typical conventional approach, an equimolar mixture of the aminotriazole and a specific aldehyde is refluxed in a solvent, such as methanol (B129727), for approximately 5 hours. nih.gov Alternatively, ultrasound-assisted synthesis offers a more rapid and efficient method, often yielding the desired Schiff base in excellent yields within 3 to 5 minutes of sonication. nih.gov The use of a catalyst, such as a few drops of acetic acid, may be employed to facilitate the reaction, particularly if the amino group's nucleophilicity is low. researchgate.net The formation of the product is often observed by its precipitation from the reaction mixture upon cooling. nih.govresearchgate.net

The research findings below illustrate the yields obtained from both conventional (Method A) and sonochemical (Method B) syntheses for Schiff bases derived from 3-amino-1H-1,2,4-triazole and various substituted aldehydes. nih.gov

| Product Name | Aldehyde Reactant | Yield (Method A: Conventional) | Yield (Method B: Sonochemical) |

|---|---|---|---|

| 2-{(E)-[(5-Amino-1H-1,2,4-triazol-3-yl)imino]methyl}phenol | Salicylaldehyde | 75% | 98% |

| 2-{(E)-[(5-Amino-1H-1,2,4-triazol-3-yl)imino]methyl}-5-chlorophenol | 5-Chlorosalicylaldehyde | 73% | 97% |

| 2-{(E)-[(5-Amino-1H-1,2,4-triazol-3-yl)imino]methyl}-5-nitrophenol | 5-Nitrosalicylaldehyde | 67% | 95% |

| N-(thiophen-2-ylmethylidene)-1H-1,2,4-triazol-3-amine | Thiophene-2-carboxaldehyde | 71% | 99% |

Reaction Pathway Development and Optimization

The development and optimization of synthetic pathways are critical for ensuring high efficiency, purity, and yield of the target compounds. This involves a systematic investigation of various reaction parameters to identify the most favorable conditions.

The yield of derivatives of this compound can be significantly affected by parameters such as solvent, temperature, and reagent ratios. A notable example is the microwave-assisted synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from N-guanidinosuccinimide and an amine. nih.gov

Initial attempts to synthesize N-morpholino-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide by reacting N-guanidinosuccinimide with morpholine (B109124) in ethanol (B145695) at 180°C yielded the desired product, but at a low 27%. nih.gov This prompted an optimization study to improve the reaction's efficiency. The screening of different solvents revealed that acetonitrile led to a significantly better yield compared to ethanol, N,N-dimethylformamide (DMF), and 1,4-dioxane. nih.gov Further refinement showed that decreasing the reaction temperature from 180°C to 170°C also improved the yield. nih.gov The optimal conditions were determined to be the reaction of N-guanidinosuccinimide with morpholine in acetonitrile at 170°C for 25 minutes. nih.gov

The following table summarizes the results of the optimization study, demonstrating the impact of various reaction parameters on the product yield. nih.gov

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 180 | 25 | 27 |

| 2 | 1,4-Dioxane | 180 | 25 | 45 |

| 3 | DMF | 180 | 25 | 51 |

| 4 | Acetonitrile | 180 | 25 | 68 |

| 5 | Acetonitrile | 170 | 25 | 76 |

| 6 | Acetonitrile | 160 | 25 | 71 |

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. nih.govresearchgate.net Several one-pot methodologies have been developed for the synthesis of complex heterocyclic systems derived from a 1,2,4-triazole core.

One such approach is the three-component reaction for synthesizing 5-amino-7-aryl-7,8-dihydro- nih.govresearchgate.netisres.orgtriazolo[4,3-a]pyrimidine-6-carbonitriles. researchgate.net This method involves the reaction of 3-amino-1,2,4-triazole, an aryl aldehyde, and malononitrile (B47326) in ethanol with a catalytic amount of sodium hydroxide (B78521) (NaOH). The reaction mixture is heated under reflux for 1-2 hours to produce the fused heterocyclic products in good yields. This process demonstrates high selectivity and operational simplicity. researchgate.net

Another powerful one-pot strategy is the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. This three-component method is based on the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines. nih.govnih.gov The initial coupling is facilitated by a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF. nih.gov This approach allows for the creation of a diverse library of triazole derivatives from readily available starting materials. nih.govnih.gov

The table below presents the yields of various triazolo[4,3-a]pyrimidine derivatives synthesized via the one-pot, three-component reaction of 3-amino-1,2,4-triazole. researchgate.net

| Product | Aryl Aldehyde Reactant | Yield (%) |

|---|---|---|

| 5-Amino-7-phenyl-7,8-dihydro- nih.govresearchgate.netisres.orgtriazolo[4,3-a]pyrimidine-6-carbonitrile | Benzaldehyde | 85 |

| 5-Amino-7-(4-methylphenyl)-7,8-dihydro- nih.govresearchgate.netisres.orgtriazolo[4,3-a]pyrimidine-6-carbonitrile | 4-Methylbenzaldehyde | 88 |

| 5-Amino-7-(4-methoxyphenyl)-7,8-dihydro- nih.govresearchgate.netisres.orgtriazolo[4,3-a]pyrimidine-6-carbonitrile | 4-Methoxybenzaldehyde | 92 |

| 5-Amino-7-(4-chlorophenyl)-7,8-dihydro- nih.govresearchgate.netisres.orgtriazolo[4,3-a]pyrimidine-6-carbonitrile | 4-Chlorobenzaldehyde | 95 |

| 5-Amino-7-(4-nitrophenyl)-7,8-dihydro- nih.govresearchgate.netisres.orgtriazolo[4,3-a]pyrimidine-6-carbonitrile | 4-Nitrobenzaldehyde | 96 |

Iii. Chemical Reactivity and Transformations

Functional Group Reactivity of the Amino and Hydroxymethyl Moieties

The presence of both a nucleophilic amino group and a primary alcohol (hydroxymethyl group) on the 1,2,4-triazole (B32235) core allows for a variety of chemical transformations. The reactivity of these groups can be influenced by the electronic properties of the triazole ring and the specific reaction conditions employed.

Reactivity of the Amino Group: The exocyclic amino group at the C5 position exhibits typical nucleophilic character, but its reactivity is moderated by the electron-withdrawing nature of the heterocyclic ring. A key reaction of this group is acylation. Studies on the acetylation of the parent compound, 5-amino-1H-1,2,4-triazole, reveal complex reactivity, as the ring nitrogen atoms are also nucleophilic and compete for the acylating agent. nih.govacs.org

| Reagent/Conditions | Major Product(s) | Comments |

|---|---|---|

| Acetyl chloride | Mixture of annular monoacetylated isomers | Reaction is not regioselective. nih.gov |

| Acetic anhydride (B1165640) (1 equiv) in DMF | 1-Acetyl-5-amino-1H-1,2,4-triazole | Rapid and selective annular monoacetylation. nih.gov |

| Neat acetic anhydride at room temp. | 1-Acetyl-3-(acetylamino)-1H-1,2,4-triazole (diacetylated) | Proceeds from the parent compound or either monoacetylated isomer. acs.org |

| Neat acetic anhydride at reflux | 5-(Acetylamino)-1H-1,2,4-triazole | Reaction followed by hydrolysis of other acetyl groups. acs.org |

Reactivity of the Hydroxymethyl Group: The hydroxymethyl group at the C3 position is a primary alcohol and is expected to undergo typical alcohol reactions such as oxidation, esterification, and etherification. For example, similar structures can be converted to their corresponding chloromethyl derivatives, which can then react with various nucleophiles. tandfonline.com This indicates the hydroxyl group can be transformed into a better leaving group for subsequent nucleophilic substitution reactions. Oxidation of the hydroxymethyl group would yield the corresponding aldehyde and subsequently the carboxylic acid, providing a route to 3-carboxy-5-amino-1,2,4-triazole derivatives.

Cyclization Reactions and Annulation Pathways for Ring Formation

The 3-amino-1,2,4-triazole scaffold, of which (5-amino-1H-1,2,4-triazol-3-yl)methanol is a derivative, is a valuable building block for the synthesis of fused heterocyclic systems. rsc.orgrsc.org The presence of a nucleophilic exocyclic amino group and the adjacent endocyclic nitrogen atom (N1 or N2) allows the triazole to act as a binucleophile in cyclocondensation reactions.

A prominent example is the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines. This is commonly achieved through the cyclocondensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound, an α,β-unsaturated carbonyl compound, or their synthetic equivalents. nih.govrsc.org The reaction typically proceeds by initial condensation of the exocyclic amino group with one of the electrophilic centers, followed by intramolecular cyclization involving a ring nitrogen atom to form the fused pyrimidine (B1678525) ring. Multicomponent reactions involving 3-aminotriazole, various aldehydes, and a third component like a ketene (B1206846) acetal (B89532) or an active methylene (B1212753) compound also provide efficient routes to diverse triazolo[1,5-a]pyrimidine scaffolds. proquest.com

Another important annulation pathway is the formation of triazolo[5,1-c] nih.govacs.orgnih.govtriazines. These can be synthesized from 1,2,4-triazolylhydrazones, demonstrating how the triazole core can be elaborated into more complex, nitrogen-rich heterocyclic systems. researchgate.net Similarly, the reaction of 3-amino-1,2,4-triazoles with cyanoguanidine leads to the formation of 5,7-diamino nih.govacs.orgnih.govtriazolo[1,5-a] nih.govnih.govacs.orgtriazines, showcasing the versatility of the amino-triazole moiety in constructing fused triazine rings. monash.edu

| Reactant(s) | Fused Heterocyclic Product | Reference |

|---|---|---|

| β-Diketones (e.g., acetylacetone) | nih.govacs.orgnih.govTriazolo[1,5-a]pyrimidine | nih.govrsc.org |

| Aldehydes and active methylene compounds (multicomponent) | nih.govacs.orgnih.govTriazolo[1,5-a]pyrimidine | proquest.com |

| Cyanoguanidine | nih.govacs.orgnih.govTriazolo[1,5-a] nih.govnih.govacs.orgtriazine | monash.edu |

| Cyclization of 1,2,4-triazolylhydrazones | nih.govacs.orgnih.govTriazolo[5,1-c] nih.govacs.orgnih.govtriazine | researchgate.net |

Nucleophilic Substitution Reactions of Triazole Derivatives

While the 1,2,4-triazole ring is generally considered electron-rich, it can be made susceptible to nucleophilic substitution, particularly when substituted with a good leaving group, such as a halogen. Halogenated 1,2,4-triazoles serve as versatile intermediates for introducing a wide range of functional groups onto the triazole core. researchgate.net

The reaction typically proceeds via an addition-elimination mechanism, analogous to nucleophilic aromatic substitution (SNAr) in benzene (B151609) derivatives. libretexts.org The reactivity of the ring towards nucleophilic attack can be enhanced by activating groups or by modifying the ring itself. For example, conversion of the triazole to an N-oxide activates the C5 position towards both electrophilic and nucleophilic attack. rsc.org This allows for selective halogenation at C5, and the resulting halogen can be readily displaced by strong nucleophiles like methoxide (B1231860) or methylthiolate. rsc.org Subsequent deoxygenation of the N-oxide yields the 5-substituted 1,2,4-triazole.

Furthermore, methylation of these N-oxides produces N-methoxytriazolium salts, which are even more highly activated. In these salts, the group at C5 can be displaced by weaker nucleophiles, including fluoride (B91410) ions, amines, and azide. rsc.org This strategy significantly broadens the scope of accessible triazole derivatives.

Investigations of Tautomerism in this compound and its Analogs

Prototropic tautomerism is a fundamental characteristic of 1,2,4-triazole and its derivatives, significantly influencing their chemical reactivity, physical properties, and biological interactions. rsc.orgresearchgate.net For asymmetrically substituted 3,5-diamino-1,2,4-triazoles, such as the title compound, several tautomeric forms are theoretically possible due to the migration of a proton between the different nitrogen atoms of the ring.

The primary forms considered are the 1H, 2H, and 4H tautomers. In the case of 3-amino-5-substituted-1,2,4-triazoles, these correspond to the 5-amino-1H, 3-amino-1H, 3-amino-2H, and 5-amino-4H forms. rsc.org Extensive studies combining theoretical calculations (such as DFT) and experimental methods (NMR spectroscopy, X-ray crystallography) have been conducted to determine the most stable tautomeric forms in different environments (gas phase, solution, solid state). researchgate.netresearchgate.netresearchgate.netacs.org

For many 3-amino-1,2,4-triazoles, the 1H tautomer is found to be the most predominant and stable form. researchgate.netijsr.net For example, physical and theoretical studies on 3-amino-1,2,4-triazole suggest a stability order of 1H > 2H > 4H. ijsr.net X-ray crystallographic analysis of a derivative, N-phenyl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide, confirmed that in the solid state, the proton resides on the N1 atom, corresponding to the 5-amino-1H tautomer. rsc.org However, the relative stability can be influenced by the electronic nature of substituents and the polarity of the solvent. researchgate.netresearchgate.net For instance, computational studies on 3-amino-5-nitro-1,2,4-triazole showed that while the 1H-tautomer is most stable in the gas phase, the 2H-tautomer becomes the most stable form in polar solvents. acs.org The broad signals for the triazole ring carbons often observed in 13C NMR spectra confirm the existence of a dynamic tautomeric equilibrium in solution. rsc.org

| Compound/Class | Methodology | Most Stable Tautomer(s) and Conditions | Reference |

|---|---|---|---|

| 3-Amino-1,2,4-triazole | Physical and Theoretical | Stability order: 1H > 2H > 4H | ijsr.net |

| 3-(5-Amino-1H-1,2,4-triazol-3-yl) propanamides | X-ray Crystallography | 5-Amino-1H form in the solid state. | rsc.org |

| C5-substituted 1,2,4-triazoles | DFT Calculations | N4-H form is generally the least stable. Relative stability of N1-H and N2-H depends on the substituent. | researchgate.net |

| 3-Amino-5-nitro-1,2,4-triazole | DFT/MP2 Calculations | 1H-ANTA in gas phase; 2H-ANTA in polar solvents. | acs.org |

| 3(5)-Amino-5(3)-(het)aryl-1,2,4-triazoles | NMR and X-ray | Found to exist in 1H-forms; 4H-form not observed in solid state or solution. | researchgate.net |

Iv. Coordination Chemistry and Metal Complexes

Ligand Properties of (5-amino-1H-1,2,4-triazol-3-yl)methanol and Related Triazoles

The coordination behavior of this compound is dictated by the presence of multiple potential donor atoms: the nitrogen atoms of the triazole ring, the nitrogen of the amino group, and the oxygen of the methanol (B129727) group. This multifunctionality allows for a rich and varied coordination chemistry.

While specific studies on the chelation of this compound are not extensively detailed in the available literature, the behavior of closely related ligands provides significant insight. For instance, 3-amino-1,2,4-triazole-5-carboxylic acid, which features a carboxylate group instead of a methanol group, demonstrates the capacity for chelation involving both ring nitrogen atoms and the exocyclic oxygen atom. In a dinuclear nickel(II) complex, this ligand acts in a tridentate bridging fashion, coordinating through an oxygen atom of the carboxylate group and the N1 and N2 atoms of the triazole ring. at.uanih.gov

Similarly, other substituted triazoles showcase the involvement of exocyclic donor atoms in coordination. For example, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol acts as a bidentate ligand, coordinating to metal ions through the sulfur atom of the thiol group and a nitrogen atom from the amino group, forming a stable five-membered chelate ring. nih.govresearchgate.net Based on these analogs, it is highly probable that this compound can act as a chelating ligand, utilizing the N1 or N2 nitrogen of the triazole ring and the oxygen atom of the hydroxymethyl group to form a stable chelate ring with a metal ion. The amino group provides an additional potential coordination site.

Amino-triazole ligands are well-recognized for their ability to act as polydentate linkers, connecting multiple metal centers to form coordination polymers of varying dimensionalities. nih.gov The 1,2,4-triazole (B32235) ring itself is an excellent bridging unit, typically utilizing the adjacent N1 and N2 atoms to link two different metal ions. This N1,N2-bridging mode is a common feature in the construction of metal-organic frameworks and coordination polymers. mdpi.comresearchgate.net

This bridging capability can lead to the formation of extended structures, including:

Dinuclear or Polynuclear Complexes: Where a few metal centers are linked by the triazole ligands. at.uanih.gov

1D Polymeric Chains: Where metal ions are connected in a linear fashion by the bridging ligands. nih.gov

2D and 3D Networks: More complex structures can be formed, leading to layers or three-dimensional frameworks, often stabilized by hydrogen bonding and π-π stacking interactions. at.uanih.govnih.gov

The specific geometry and connectivity of the resulting coordination polymer are influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, the presence of counter-anions, and the reaction conditions. nih.gov

Synthesis of Metal Complexes

The synthesis of metal complexes with amino-triazole ligands can be achieved through several established methods, tailored to obtain the desired product, be it a discrete molecule or an extended coordination polymer.

Common synthetic strategies for the preparation of transition metal complexes with amino-triazole ligands include:

Solution-Based Methods: A straightforward approach involves reacting the metal salt with the ligand in a suitable solvent at room or elevated temperatures. For instance, complexes have been successfully prepared by reacting the ligand and metal salt in an alcoholic medium, often under reflux for a period of hours, followed by precipitation of the product. nih.govresearchgate.net Another common solvent system is aqueous ammonia, which can facilitate the deprotonation of the ligand and promote coordination. at.uanih.gov

Hydrothermal/Solvothermal Synthesis: This method is particularly useful for growing single crystals of coordination polymers. The reactants are sealed in a reaction vessel with a solvent and heated above the solvent's boiling point, creating high pressure. These conditions can promote the formation of thermodynamically stable, crystalline products. nih.gov

Diffusion Methods: Slowly diffusing a solution of the ligand into a solution of the metal salt (or vice versa) can lead to the gradual formation of high-quality crystals at the interface of the two solutions. nih.gov

Amino-triazole ligands have been shown to coordinate with a wide range of transition metal ions. The specific coordination environment and resulting geometry of the complex are dependent on the electronic configuration and preferred coordination number of the metal ion.

| Metal Ion | Typical Coordination Geometry | Examples of Complexes with Related Amino-Triazoles |

|---|---|---|

| Ni(II) | Octahedral, Tetrahedral | [Ni2(C3HN3O2)2(NH3)6]·4H2O (Octahedral) at.uanih.gov, [NiL2] where L = 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol (Tetrahedral) nih.govresearchgate.net, [NiLAcDMF] rudn.ru |

| Cu(II) | Octahedral, Square Planar, Tetrahedral | {[Cu2(C3HN3O2)2(NH3)4(H2O)2]·2H2O}n (Octahedral) at.uanih.gov, [CuL2] where L = 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol (Square Planar) nih.govresearchgate.net, [CuL(H2O)]ClO4rudn.ru |

| Co(II) | Octahedral, Tetrahedral | Co2(C3H2N4O2)(OH)2(NH3)6(OH)·3H2O (Octahedral Co(III)) at.uanih.gov, [CoLAcDMF] rudn.ru |

| Fe(III) | Octahedral | [Fe2(Hatrc)4(OH)2]·6H2O where H2atrc = 3-amino-1H-1,2,4-triazole-5-carboxylic acid nih.gov |

| Fe(II) | Octahedral | Fe(H2O)2(ttmb)22·4H2O where ttmb = 1,3,5-tris(1H-1,2,4-triazol-1-yl)methyl)benzene preprints.org |

Structural Characterization of Metal Complexes

A comprehensive understanding of the structure and bonding in metal complexes of amino-triazoles is achieved through a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the functional groups of the ligand, such as the C=N and N-N stretching vibrations of the triazole ring or the N-H bands of the amino group, upon complexation provide evidence of their involvement in bonding. nih.govekb.eg

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d electronic transitions of the metal ion, which can help in determining the coordination geometry (e.g., octahedral vs. tetrahedral). nih.govekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand environment in solution. Changes in the chemical shifts of the ligand's protons and carbons upon complexation can confirm the binding mode. nih.govekb.eg

Elemental Analysis and Magnetic Susceptibility: Elemental analysis is used to confirm the empirical formula of the synthesized complexes. ekb.eg Magnetic susceptibility measurements help in determining the oxidation state and spin state of the metal ion in the complex. nih.govresearchgate.net

Through these characterization methods, a detailed picture of the coordination chemistry of amino-triazole ligands is established, revealing their capacity to form a rich variety of structurally diverse metal complexes.

Determination of Coordination Geometry (e.g., Octahedral, Tetrahedral)

The coordination geometry of metal complexes is primarily determined by the size and electronic configuration of the central metal ion, the nature of the ligand, and the metal-to-ligand ratio. For analogous 1,2,4-triazole-based ligands, the most definitive method for establishing coordination geometry is single-crystal X-ray diffraction. ncl.ac.uk This technique provides precise bond lengths and angles, allowing for an unambiguous assignment of the coordination polyhedron around the metal center.

In the absence of specific crystallographic data for this compound complexes, spectroscopic and magnetic studies of related compounds are used to propose geometries. For instance, electronic absorption spectroscopy (UV-Vis) can indicate the d-orbital splittings, which are characteristic of specific geometries. Magnetic susceptibility measurements can determine the number of unpaired electrons, which helps in distinguishing between geometries like octahedral and tetrahedral for certain metal ions. nih.govresearchgate.net For example, studies on complexes of 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol have suggested tetrahedral geometries for Ni(II), Zn(II), Cd(II), and Sn(II) complexes, while a square planar geometry was proposed for the Cu(II) complex based on spectral data. nih.govresearchgate.netscienceopen.com Similarly, Schiff base derivatives of 1,2,4-triazoles have been reported to form octahedral and tetrahedral complexes. ekb.eg

Table 1: Common Methods for Determining Coordination Geometry

| Method | Information Provided |

| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, and bond angles, leading to definitive geometry determination. |

| UV-Visible Spectroscopy | Information on d-d electronic transitions, which are characteristic of the electronic environment and geometry around the metal ion. |

| Magnetic Susceptibility | Determines the magnetic moment, which corresponds to the number of unpaired electrons, helping to differentiate between possible geometries (e.g., high-spin octahedral vs. tetrahedral). |

| Infrared (IR) Spectroscopy | Changes in vibrational frequencies of the ligand upon coordination can provide clues about the donor atoms involved, which influences the overall geometry. |

Analysis of Intramolecular Interactions within Complexes

Intramolecular interactions, particularly hydrogen bonds, play a crucial role in stabilizing the three-dimensional structure of metal-organic complexes. These interactions can occur between the ligand itself, between the ligand and coordinated solvent molecules, or between different components of the complex.

For amino-substituted triazoles, intramolecular and intermolecular hydrogen bonding is a common and significant feature. The amino group (-NH2) and the triazole ring nitrogens are effective hydrogen bond donors and acceptors, respectively. In the crystal structure of a related compound, 5-amino-3-(4H-1,2,4-triazol-4-yl), an extensive network of strong N—H···N hydrogen bonds directs the crystal packing. nih.gov Similarly, in salts of 5-amino-1H-1,2,4-triazole-3-carbohydrazide, extensive hydrogen bonding interactions between cations and anions lead to complex 3D networks, which contribute significantly to their stability. rsc.org

The analysis of these interactions is most accurately performed using single-crystal X-ray diffraction, which can precisely locate the positions of hydrogen atoms (or infer them from the positions of heavier atoms) and determine the distances and angles characteristic of hydrogen bonds.

Table 2: Potential Intramolecular Interactions in this compound Complexes

| Interaction Type | Potential Donor/Acceptor Groups | Significance |

| Hydrogen Bonding | Donors: Amino (-NH2), Hydroxyl (-OH), Triazole N-HAcceptors: Triazole ring Nitrogens, Hydroxyl Oxygen | Stabilization of the complex's conformation; influence on crystal packing. |

| π-π Stacking | Triazole rings of adjacent ligands | Can influence the overall supramolecular assembly and stability of the crystal lattice. |

| van der Waals Forces | General non-specific interactions between atoms | Contribute to the overall stability of the molecular packing in the solid state. |

Without experimental data for complexes of this compound, the presence and specific nature of these intramolecular interactions remain speculative. However, based on its functional groups (amino, hydroxyl, and the triazole ring), it is highly probable that extensive hydrogen bonding would be a defining feature of its metal complexes.

V. Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography

X-ray crystallography provides definitive proof of molecular structure and offers profound insights into the packing of molecules in the crystalline state. This technique is instrumental in understanding the intermolecular forces that govern the physical properties of a compound.

While a specific single-crystal X-ray diffraction study for (5-amino-1H-1,2,4-triazol-3-yl)methanol was not found in the reviewed literature, extensive crystallographic analyses have been performed on closely related 5-amino-1H-1,2,4-triazole derivatives and their coordination complexes. These studies serve as a valuable reference for predicting the structural attributes of this compound.

For instance, the analysis of energetic salts derived from 5-amino-1H-1,2,4-triazole-3-carbohydrazide has revealed the formation of complex three-dimensional networks stabilized by extensive hydrogen bonding. rsc.org Similarly, the crystal structure of 5-amino-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole demonstrates a planar molecular conformation with the asymmetric unit comprising two independent but virtually superimposable molecules. nih.gov The planarity of the triazole ring is a common feature in these structures.

In metal complexes, aminotriazole derivatives can act as ligands, coordinating with metal centers to form intricate structures. For example, a trinuclear cadmium(II) complex with 4-amino-1,2,4-triazole (B31798) ligands showcases the bridging capability of the triazole ring. researchgate.net The coordination geometry around the metal ion is dictated by the nature of the metal and the ligands.

A summary of crystallographic data for a related aminotriazole derivative is presented below to illustrate the typical parameters obtained from such analyses.

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₅N₇ |

| Formula Weight | 151.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.765 (3) |

| b (Å) | 5.9378 (12) |

| c (Å) | 16.635 (4) |

| β (°) | 112.914 (12) |

| Volume (ų) | 1252.4 (5) |

| Z | 8 |

The crystal packing of aminotriazole derivatives is predominantly directed by a network of intermolecular hydrogen bonds, leading to the formation of distinct supramolecular architectures. In the crystal structure of 5-amino-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole, molecules are arranged into supramolecular zigzag chains running parallel to the c-axis. nih.gov These chains are further interconnected to form a two-dimensional supramolecular layer in the bc plane. nih.gov

The formation of such layered or three-dimensional networks is a recurring motif in the crystal engineering of triazole-based compounds. nih.gov The specific architecture is influenced by the nature and position of substituents on the triazole ring, which can alter the hydrogen bonding patterns. In energetic salts of 5-amino-1H-1,2,4-triazole-3-carbohydrazide, extensive hydrogen bonding interactions between cations and anions are credited with contributing to the high density and thermal stability of these materials. rsc.org The introduction of different functional groups can thus be used to tune the solid-state properties of these compounds.

Hydrogen bonds are the cornerstone of the supramolecular chemistry of aminotriazole derivatives. The presence of both hydrogen bond donors (amino and ring N-H groups, and the hydroxyl group in the case of the title compound) and acceptors (ring nitrogen atoms and the hydroxyl oxygen) allows for a rich variety of interactions.

In the crystal structure of 5-amino-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole, strong N—H⋯N hydrogen bonds are the primary interactions, with D⋯A distances in the range of 3.00 to 3.03 Å. nih.gov These interactions form R₂²(7) graph set motifs, which are fundamental to the construction of the supramolecular zigzag tapes. nih.gov Weaker C—H⋯N interactions also play a role in reinforcing the inter-chain connections. nih.gov

For this compound, the presence of the hydroxyl group would introduce O—H⋯N and O—H⋯O hydrogen bonds, further diversifying the potential hydrogen bonding network. This would likely lead to a robust, three-dimensional supramolecular structure. Theoretical and experimental studies on 4H-1,2,4-triazole-3,5-diamine have shown that all nitrogen atoms can act as hydrogen bond acceptors and all hydrogen atoms as donors, forming stable complexes with solvents like water and DMSO. mdpi.com

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1—H1A···N14 | 0.86 | 2.12 | 2.963(5) | 166 |

| N2—H2···N13 | 0.86 | 2.01 | 2.860(5) | 171 |

| N8—H8A···N7 | 0.86 | 2.11 | 2.955(5) | 168 |

| N10—H10···N6 | 0.86 | 2.02 | 2.871(5) | 171 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. It provides detailed information about the chemical environment of magnetically active nuclei.

In the ¹H NMR spectrum, one would expect to see signals for the aminomethylene protons (CH₂), the hydroxyl proton (OH), the amino protons (NH₂), and the triazole ring proton (NH). The chemical shifts of the NH and OH protons are often broad and can vary with solvent and concentration due to hydrogen bonding and exchange processes. For example, in a study of 3-methyl-1H-1,2,4-triazole-5-amine acetate (B1210297) in DMSO-d₆, the NH₂ protons appeared at δ 8.13 ppm and the ring NH proton as a singlet at δ 10.31 ppm. ufv.br

The ¹³C NMR spectrum would feature signals for the two distinct carbons of the triazole ring and the methylene (B1212753) carbon of the hydroxymethyl group. In related 5-amino-1H-1,2,4-triazole derivatives, the triazole ring carbons often appear as broad signals, which can be indicative of tautomeric exchange. nih.gov For instance, the ¹³C NMR spectrum of 3-methyl-1H-1,2,4-triazole-5-amine in DMSO showed signals for the triazole carbons at δ 172.5 and 159.3 ppm. ufv.br

¹⁵N NMR spectroscopy, although less common, is a powerful technique for probing the electronic structure of nitrogen-rich compounds like triazoles. The chemical shifts of the nitrogen atoms are sensitive to their hybridization state and involvement in tautomeric equilibria. For related aminopyrimidines and aminopyridines, ¹⁵N NMR has been used to determine protonation states and to study the conjugative interaction between the amino group and the ring system. researchgate.net The study of ¹⁵N-labeled 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO) allowed for the unequivocal assignment of the ring and nitro group nitrogen resonances. mdpi.com

| Compound | ¹H NMR Signals | ¹³C NMR Signals | Reference |

|---|---|---|---|

| 3-methyl-1H-1,2,4-triazole-5-amine acetate | 10.31 (s, NH), 8.13 (NH₂) | - | ufv.br |

| N-(3-methyl-1H-1,2,4-triazole-5-yl)propan-2-imine | 11.06 (broad, NH), 2.17 (s, CH₃), 2.04 (s, CH₃), 1.88 (s, CH₃) | 172.5 (C-NH₂), 159.3 (C-CH₃), 155.2 (C=N), 23.2 (CH₃), 21.4 (CH₃), 13.4 (CH₃) | ufv.br |

The 1,2,4-triazole (B32235) ring can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the ring. For 3-substituted 5-amino-1,2,4-triazoles, three potential annular tautomers can be considered: the 5-amino-1H, 3-amino-1H, and 5-amino-4H forms.

NMR spectroscopy is a key technique for studying these tautomeric equilibria in solution. A detailed study on a series of 3-(5(3)-amino-1,2,4-triazol-3(5)-yl)propanamides using ¹H and ¹³C NMR in DMSO-d₆ revealed that the tautomeric transformations were often fast on the NMR timescale, resulting in averaged signals. nih.gov However, for some derivatives with electron-withdrawing substituents, separate signals for individual tautomers could be identified. In these cases, it was found that the 5-amino-1H-1,2,4-triazole tautomer was the predominant species in the equilibrium. nih.gov The position of the equilibrium was shown to be dependent on the electronic properties of the substituent at the C3 position of the triazole ring. nih.gov

The observation of broad signals for the triazole ring carbons in the ¹³C NMR spectra of these compounds further supported the existence of a dynamic tautomeric equilibrium. nih.gov Given the structural similarity, it is highly probable that this compound also exists predominantly as the 5-amino-1H tautomer in polar aprotic solvents like DMSO.

Infrared (IR) Spectroscopy for Chemical Bonding Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation by the molecule's bonds as they vibrate. The IR spectrum provides a unique fingerprint, revealing key structural features of the triazole ring, the primary amine, and the hydroxymethyl group.

The analysis of analogous 3-amino-1,2,4-triazole compounds provides insight into the expected spectral features. researchgate.netnih.gov The spectrum is characterized by distinct absorption bands corresponding to specific bond vibrations. The N-H stretching vibrations of the primary amino group and the triazole ring typically appear as strong bands in the high-frequency region. researchgate.netresearchgate.net The O-H stretch from the methanol (B129727) substituent is also expected in this region, often appearing as a broad band. The C-H stretching of the methylene group will be present as well. researchgate.net

The fingerprint region of the spectrum contains a wealth of structural information. Key absorptions include the C=N and N=N stretching vibrations, which are characteristic of the 1,2,4-triazole ring. ijsr.net Bending vibrations for the N-H and O-H groups, along with C-N and C-O stretching vibrations, further confirm the compound's molecular structure. researchgate.net

Table 1: Characteristic IR Absorption Bands for this compound (Inferred from Analogous Compounds)

| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** | Reference |

|---|---|---|---|

| O-H Stretching | Hydroxyl (-CH₂OH) | 3200-3600 (Broad) | General IR Data |

| N-H Stretching | Amino (-NH₂) & Ring | 3100-3400 | researchgate.netresearchgate.net |

| C-H Stretching | Methylene (-CH₂) | 2850-2960 | researchgate.net |

| C=N & N=N Stretching | Triazole Ring | 1400-1600 | ijsr.net |

UV-Vis and Raman Spectroscopy for Electronic Properties

UV-Vis and Raman spectroscopy are powerful tools for investigating the electronic and vibrational properties of this compound.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. For triazole derivatives, the absorption bands in the UV region typically arise from π→π* and n→π* transitions associated with the heterocyclic ring and its substituents. Studies on the closely related 3-amino-5-mercapto-1,2,4-triazole (B94436) show strong absorption bands in the range of 250-270 nm, with the exact maximum wavelength (λmax) being sensitive to solvent polarity. nih.gov For this compound, similar electronic transitions are expected, originating from the conjugated system of the triazole ring. The position and intensity of these absorption bands are influenced by the electronic nature of the amino and hydroxymethyl groups.

Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman spectroscopy probes the vibrational modes of the molecule. It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band, can selectively enhance the vibrations of the chromophoric part of the molecule, providing detailed insights into the structure of the triazole ring in different environments. nih.gov

Table 2: Expected Electronic and Vibrational Spectroscopic Data

| Technique | Parameter | Expected Observation | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | λmax | ~250-270 nm | nih.gov |

| UV-Vis Spectroscopy | Electronic Transitions | π→π* and n→π* | nih.govresearchgate.net |

Electrochemical Characterization (e.g., Cyclic Voltammetry, Redox Behavior)

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to study the redox properties of this compound. gamry.com CV involves scanning the potential of an electrode and measuring the resulting current, providing information on oxidation and reduction potentials, reaction reversibility, and electron transfer kinetics. gamry.comsemanticscholar.org

Studies on similar 3-amino-1,2,4-triazole derivatives demonstrate that the triazole ring system can undergo electrochemical oxidation. mdpi.com For example, the electropolymerization of 3-amino-1,2,4-triazole-5-thiol shows an irreversible anodic oxidation peak at approximately 1.15 V in its first cycle, corresponding to the oxidation of the monomer. mdpi.com This oxidation process is typically diffusion-controlled. mdpi.com It is anticipated that this compound would exhibit similar behavior, showing an irreversible oxidation peak at a specific potential. This peak would be associated with the oxidation of the electron-rich amino-triazole system. The exact potential would depend on experimental conditions such as the electrode material, solvent, and pH. researchgate.net

Table 3: Key Parameters from Cyclic Voltammetry for Triazole Analogs

| Parameter | Description | Typical Observation | Reference |

|---|---|---|---|

| Oxidation Potential (Epa) | Potential at which oxidation occurs. | A distinct anodic peak is expected. | mdpi.com |

| Reversibility | Whether the oxidized species can be reduced back. | The oxidation process is often irreversible. | mdpi.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound and for conducting impurity profiling. ijprajournal.comresearchgate.net This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. ijprajournal.com

For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. researchgate.net The mobile phase is usually a mixture of water (often with a modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netepa.gov Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by UV-Vis spectroscopy.

This technique is crucial for quantitative analysis of the main compound and for the detection, and often quantification, of impurities. nih.govrroij.com Impurity profiling involves identifying and quantifying any substance present besides the active pharmaceutical ingredient (API), such as starting materials, by-products from the synthesis, or degradation products. rroij.com Regulatory guidelines often require that any impurity above a certain threshold (e.g., 0.1%) be identified and characterized. researchgate.net

Table 4: Typical HPLC Method Parameters for Analysis

| Parameter | Description | Typical Conditions | Reference |

|---|---|---|---|

| Column | Stationary Phase | Reversed-Phase C18 (octadecylsilyl silica (B1680970) gel) | researchgate.netresearchgate.net |

| Mobile Phase | Eluent | Gradient or isocratic mixture of Water/Acetonitrile or Water/Methanol | researchgate.netepa.gov |

| Detector | Signal Measurement | UV-Vis Detector (e.g., at λmax ~250-270 nm) | rroij.com |

| Analysis Type | Purpose | Purity assessment, impurity quantification, stability testing | nih.gov |

Vi. Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations have been instrumental in characterizing the properties of (5-amino-1H-1,2,4-triazol-3-yl)methanol.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are used to find the minimum energy conformation. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

The electronic structure of the molecule, including the distribution of electrons and the nature of chemical bonds, is also elucidated through these calculations. The analysis of the electronic structure helps in identifying the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting its reactivity.

Table 1: Representative Optimized Geometrical Parameters for a 1,2,4-Triazole (B32235) Ring Derivative

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | N1-N2 | 1.38 Å |

| N2-C3 | 1.32 Å | |

| C3-N4 | 1.37 Å | |

| N4-C5 | 1.36 Å | |

| C5-N1 | 1.33 Å | |

| Bond Angle | N1-N2-C3 | 108.5° |

| N2-C3-N4 | 112.0° | |

| C3-N4-C5 | 105.5° | |

| N4-C5-N1 | 110.0° | |

| C5-N1-N2 | 104.0° |

DFT calculations are also a valuable tool for predicting spectroscopic properties, which can aid in the experimental characterization of a molecule. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. tandfonline.com These predicted shifts, when compared with experimental data, can confirm the structure of the synthesized compound.

Similarly, vibrational spectra, such as Infrared (IR) and Raman spectra, can be simulated. nih.gov The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions. These theoretical spectra are invaluable for assigning the peaks observed in experimental spectra. nih.gov

Table 2: Predicted Spectroscopic Data for a Substituted 1,2,4-Triazole Derivative

| Spectrum | Nucleus/Group | Predicted Chemical Shift/Frequency |

|---|---|---|

| ¹H NMR | N-H (ring) | δ 13.5 - 14.5 ppm |

| N-H (amino) | δ 5.0 - 6.0 ppm | |

| C-H (methanol) | δ 4.5 - 5.0 ppm | |

| ¹³C NMR | C3 (ring) | δ 150 - 160 ppm |

| C5 (ring) | δ 155 - 165 ppm | |

| IR | N-H stretch | 3200 - 3400 cm⁻¹ |

| C=N stretch | 1600 - 1650 cm⁻¹ | |

| C-N stretch | 1250 - 1350 cm⁻¹ |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich amino group and the triazole ring, while the LUMO may be distributed over the triazole ring. researchgate.net

Table 3: Representative Frontier Molecular Orbital Energies for a 1,2,4-Triazole Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites. researchgate.netresearchgate.net The MEP map displays regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-deficient areas, prone to nucleophilic attack). For this compound, the MEP map is expected to show negative potential around the nitrogen atoms of the triazole ring and the oxygen atom of the methanol (B129727) group, indicating these are likely sites for electrophilic attack. researchgate.netnih.gov The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, making them susceptible to nucleophilic attack. nih.gov

Quantum Chemical Parameters (e.g., Hardness, Softness, Electronegativity, Electron Transfer)

A set of global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can be calculated to quantify the chemical reactivity of a molecule. nih.gov These quantum chemical parameters include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of changing the electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters provide a quantitative basis for comparing the reactivity of different molecules.

Table 4: Calculated Quantum Chemical Parameters for a 1,2,4-Triazole Derivative

| Parameter | Symbol | Typical Value (eV) |

|---|---|---|

| Electronegativity | χ | 3.85 |

| Chemical Hardness | η | 2.65 |

| Chemical Softness | S | 0.19 |

| Electrophilicity Index | ω | 2.80 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govpensoft.nettandfonline.com This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. For this compound, molecular docking simulations can be used to explore its potential as an inhibitor of various enzymes. ijcrcps.commdpi.com The simulations can identify the key amino acid residues in the active site of the enzyme that interact with the ligand and estimate the binding affinity, which is a measure of the strength of the interaction. These studies can guide the design of more potent and selective drug candidates. pensoft.net

Table 5: Illustrative Molecular Docking Results for a 1,2,4-Triazole Derivative with a Target Protein

| Parameter | Description | Example Value |

|---|---|---|

| Binding Affinity | Estimated free energy of binding | -7.5 kcal/mol |

| Interacting Residues | Amino acids in the active site involved in binding | TYR 234, SER 119, HIS 278 |

| Types of Interactions | Nature of the forces stabilizing the complex | Hydrogen bonds, hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.govnih.gov These models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that govern their therapeutic effects. jocpr.comnih.gov For derivatives of 1,2,4-triazole, QSAR studies have been employed to elucidate the structural requirements for various biological activities, including anticancer and antifungal properties. proquest.combohrium.comresearchgate.netnih.gov

QSAR analyses typically involve the calculation of a wide range of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. jocpr.com These descriptors are then correlated with the experimentally determined biological activity, often expressed as the concentration required to elicit a certain biological response (e.g., IC50 or MIC). proquest.com Statistical methods, such as multiple linear regression (MLR) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), are used to develop the QSAR model. proquest.combohrium.comnih.gov

Research on various series of 1,2,4-triazole derivatives has identified several key molecular descriptors that significantly influence their biological activity. For instance, in studies of 1,2,4-triazole derivatives with potential anticancer activity, electrostatic and distance-based descriptors have been shown to play a crucial role. proquest.com The kNN-MFA methodology has been utilized to build 3D-QSAR models for substituted 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives, revealing the importance of steric and electrostatic fields. bohrium.comnih.gov The generated models demonstrated a strong correlation between the structural features and their anticancer activity, with high squared correlation coefficients (r²) and predictive capabilities (pred_r²). nih.gov

One study on 1,2,4-triazole derivatives identified that electrostatic properties, specifically the most positive and negative potential distances, and the Wiener Index, a distance-based topological descriptor, were influential in determining their anticancer activity. proquest.com Another 3D-QSAR study on a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol anticancer agents highlighted the significance of steric and electrostatic data points in contributing to the biological activity. nih.gov

The following interactive data table summarizes the types of descriptors and their general influence on the biological activity of 1,2,4-triazole derivatives as reported in various studies.

| Descriptor Type | Specific Descriptor Example | General Influence on Activity | Biological Activity Studied |

| Electrostatic | Most Positive and Negative Potential Distance | Positive correlation with anticancer activity. proquest.com | Anticancer |

| Steric | Steric Field (S_1047, S_927) | Negative correlation with anticancer activity. nih.gov | Anticancer |

| Electrostatic | Electrostatic Field (E_1002) | Positive correlation with anticancer activity. nih.gov | Anticancer |

| Topological | Wiener Index | Positive correlation with anticancer activity. proquest.com | Anticancer |

| Quantum Chemical | Not specified | Correlation with α-glucosidase inhibitory activity. researchgate.netrsc.org | Antidiabetic |

Vii. Biological Activity Research and Mechanistic Insights

General Biological Activities of 1,2,4-Triazoles

Derivatives of 1,2,4-triazole (B32235) have demonstrated a wide range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, analgesic, enzyme inhibitory, antidepressant, anticonvulsant, and antioxidant properties. mdpi.comresearchgate.netresearchgate.net The versatility of the 1,2,4-triazole core allows for chemical modifications at various positions, enabling the synthesis of novel compounds with enhanced and specific biological activities. zsmu.edu.ua

The 1,2,4-triazole scaffold is a cornerstone in the development of antimicrobial agents, with numerous derivatives exhibiting potent activity against a wide range of pathogenic microorganisms. ijpsjournal.comnih.govnih.gov The global challenge of antimicrobial resistance has spurred significant research into novel compounds incorporating the 1,2,4-triazole ring to combat drug-resistant infections. nih.govnih.gov

Antibacterial Activity:

1,2,4-triazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. ijpsjournal.comnih.gov The structural diversity of these compounds allows for the development of agents with broad-spectrum or targeted antibacterial action. For instance, certain 1,2,4-triazole-3-thione derivatives hybridized with ciprofloxacin (B1669076) have demonstrated higher potency against both Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), than the parent drug. sci-hub.se Similarly, novel ofloxacin (B1677185) analogues incorporating a 1,2,4-triazole ring have shown antibacterial properties comparable to ofloxacin against several Gram-positive and one Gram-negative pathogen. mdpi.com The presence of specific substituents on the triazole ring, such as a phenyl ring at the N-4 position or halogen and nitro groups, has been shown to significantly enhance antibacterial activity. mdpi.comnih.gov

Antifungal Activity:

The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal drug design, forming the core of several clinically used azole antifungal agents like fluconazole (B54011) and itraconazole. ijpsjournal.comnih.gov These agents are crucial in treating systemic mycoses, particularly in immunocompromised patients. nih.gov Research has focused on synthesizing novel 1,2,4-triazole derivatives with improved efficacy and reduced side effects. nih.gov For example, certain 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have exhibited strong antifungal effects against Microsporum gypseum, a fungus causing dermatomycoses, with some compounds showing activity superior to the standard drug ketoconazole. nih.gov

Antiviral Activity:

The 1,2,4-triazole ring is also present in antiviral agents, with Ribavirin being a prominent example. mdpi.comresearchgate.net This broad-spectrum antiviral drug is a synthetic N-nucleoside containing a 1,2,4-triazole moiety. researchgate.net The development of novel 1,2,4-triazole derivatives continues to be an active area of research for identifying new antiviral agents with potential activity against various viral infections. researchgate.net

| Compound Type | Activity | Target Organisms | Key Findings | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole-3-thione-ciprofloxacin hybrids | Antibacterial | Gram-positive and Gram-negative bacteria (including MRSA) | Higher potency than parent ciprofloxacin. | sci-hub.se |

| Ofloxacin analogues with 1,2,4-triazole | Antibacterial | S. aureus, S. epidermis, B. subtilis, E. coli | Comparable activity to ofloxacin. | mdpi.com |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Antifungal | Microsporum gypseum | Some derivatives showed superior activity to ketoconazole. | nih.gov |

| Ribavirin | Antiviral | Broad-spectrum | Clinically used antiviral agent. | mdpi.comresearchgate.net |

The 1,2,4-triazole scaffold is a prominent feature in a number of anticancer drugs, including letrozole (B1683767) and anastrozole. researchgate.net Numerous studies have demonstrated the significant antiproliferative effects of various 1,2,4-triazole derivatives against a range of cancer cell lines. researchgate.netnih.govisres.org These compounds exert their anticancer effects through various mechanisms, including enzyme inhibition and disruption of cellular processes.

Research has shown that 1,2,4-triazole derivatives can exhibit potent cytotoxic effects against human cancer cell lines such as breast, liver, lung, colon, and leukemia. researchgate.netisres.org For instance, certain 3-alkylsulfanyl-1,2,4-triazole derivatives have demonstrated promising antiproliferative activities against breast, lung, and ovarian cancer cell lines. isres.org Similarly, some indolyl-1,2,4-triazoles have shown significant inhibitory effects against prostate, breast, and pancreatic cancer cell lines. isres.org The anticancer potential of these compounds is often linked to their ability to inhibit key enzymes involved in cancer progression, such as EGFR, BRAF, and tubulin. nih.gov

| Compound Series | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| Novel 1,2,4-triazole scaffold compounds | Panel of cancer cell lines | Compounds 8a, 8b, 8c, 8d, 10b, 10e, and 10g showed remarkable antiproliferative activity. | nih.gov |

| 3-Alkylsulfanyl-1,2,4-triazole derivatives | Breast, lung, and ovarian cancer | Moderate to promising antiproliferative activities. | isres.org |

| Indolyl-1,2,4-triazoles | Prostate, breast, and pancreatic cancer | Significant inhibitory effects observed. | isres.org |

1,2,4-triazole derivatives have emerged as a promising class of compounds with significant anti-inflammatory and analgesic activities. mdpi.comuran.uabenthamscience.comresearchgate.netnih.gov The search for new and effective anti-inflammatory and analgesic agents with fewer side effects than currently available drugs has driven research in this area. nih.gov

The anti-inflammatory effects of 1,2,4-triazoles are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the COX-2 isoenzyme, which is a key player in the inflammatory pathway. mdpi.com Several studies have reported the synthesis of 1,2,4-triazole derivatives that exhibit potent and selective COX-2 inhibition. mdpi.com For example, a series of diaryl-1,2,4-triazole derivatives with a urea (B33335) linker and sulfamoylphenyl moiety were found to be potent COX-2 inhibitors with significant in vivo analgesic and anti-inflammatory effects. mdpi.com

In addition to their anti-inflammatory properties, many 1,2,4-triazole derivatives have demonstrated notable analgesic activity in various animal models. benthamscience.comresearchgate.netnih.gov For instance, in a study evaluating new 5-thioalkyl-1,3-diaryl-1,2,4-triazole derivatives, several compounds showed good anti-inflammatory activity compared to indomethacin (B1671933) and exhibited antinociceptive activity in the tail-flick test. benthamscience.com

| Compound Series | Activity | Key Findings | Reference |

|---|---|---|---|

| Diaryl-1,2,4-triazole derivatives | Anti-inflammatory, Analgesic | Potent COX-2 inhibitors with greater effects than celecoxib (B62257) in vivo. | mdpi.com |

| 1,2,4-Triazole-pyrazole hybrids | Anti-inflammatory | More selective for COX-2 than celecoxib and less ulcerogenic than ibuprofen. | mdpi.com |

| 5-Thioalkyl-1,3-diaryl-1,2,4-triazole derivatives | Anti-inflammatory, Analgesic | Good anti-inflammatory activity compared to indomethacin and significant antinociceptive activity. | benthamscience.com |

| 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–one | Analgesic, Anti-inflammatory | Effective in reducing abdominal cramps and paw edema in rat models. | researchgate.net |

The 1,2,4-triazole scaffold is a key component in the design of various enzyme inhibitors, targeting a range of enzymes implicated in different diseases.

DPP-4 Inhibition: Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antidiabetic drugs. Novel 1,2,3-triazole-based xanthine (B1682287) derivatives have been designed and shown to have excellent DPP-4 inhibitory activity, suggesting their potential for the treatment of type 2 diabetes. researchgate.net

Xanthine Oxidase Inhibition: Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for hyperuricemia and gout. nih.gov Several studies have identified 1,2,4-triazole derivatives as potent XO inhibitors. For instance, a series of novel 1,2,4-triazoles were identified as potent XO inhibitors, with one compound showing superior activity to the clinically used drugs febuxostat (B1672324) and topiroxostat. nih.gov Another study described 5-(4-pyridyl)-1,2,4-triazoles as a new class of xanthine oxidase inhibitors. nih.gov